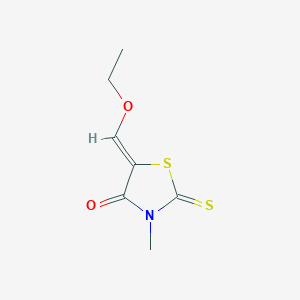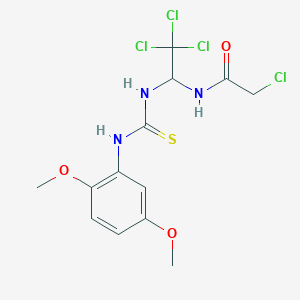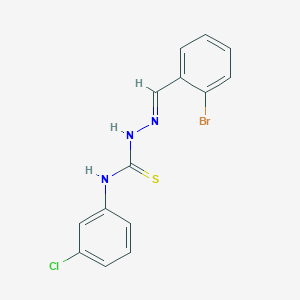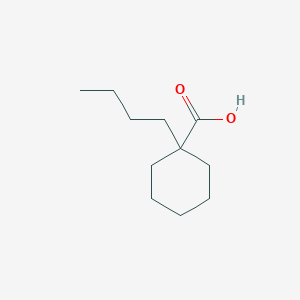
2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of carboxylic acids and is characterized by a phenyl group attached to the carbon-carbon double bond.
- The compound’s structure consists of an ethyl group (C₂H₅) attached to a hydroxyphenyl group (C₆H₄OH) via a double bond.
- Its systematic IUPAC name is ethyl 2-hydroxy-3-phenylpropanoate .
2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid: is an organic compound with the molecular formula C₁₁H₁₄O₃.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of ethyl acetoacetate with phenylboronic acid, followed by acid-catalyzed hydrolysis to yield the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using suitable solvents and acid catalysts.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale.
Análisis De Reacciones Químicas
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology and Medicine:
Industry: Not widely used industrially, but its derivatives may find applications in specialty chemicals.
Mecanismo De Acción
- The compound’s mechanism of action is context-dependent, given its diverse reactivity.
- It can act as a precursor for more complex molecules, participating in various biochemical pathways.
Comparación Con Compuestos Similares
Uniqueness: The combination of an ethyl group, a hydroxyphenyl moiety, and a double bond makes it distinct.
Similar Compounds: Other related compounds include cinnamic acid derivatives and hydroxyphenyl-substituted carboxylic acids.
Propiedades
Número CAS |
2227108-07-6 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2Z)-2-[(3-hydroxyphenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7,12H,2H2,1H3,(H,13,14)/b9-6- |
Clave InChI |
JGVQTQGCFDAAOM-TWGQIWQCSA-N |
SMILES isomérico |
CC/C(=C/C1=CC(=CC=C1)O)/C(=O)O |
SMILES canónico |
CCC(=CC1=CC(=CC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)


![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)

![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006734.png)

